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Compound of Interest

Compound Name:
1-(2-Amino-6-

methylphenyl)ethanone

Cat. No.: B1282964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Amino-6'-methylacetophenone is an aromatic ketone derivative with potential applications in

pharmaceutical synthesis and materials science. Its structural elucidation is crucial for

confirming its identity, purity, and for understanding its chemical reactivity. This technical guide

provides a comprehensive overview of the analytical techniques and expected data for the

complete structure determination of this compound. While experimental data for this specific

molecule is not readily available in public databases, this guide presents a detailed analysis

based on established spectroscopic principles and data from closely related structural analogs.

Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for 2'-Amino-

6'-methylacetophenone. These predictions are derived from the analysis of similar compounds

and provide a reliable reference for researchers working with this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

H-3' 6.6 - 6.8
Doublet of

doublets (dd)

ortho: 7-9, meta:

2-3

Upfield shift due

to the activating

amino group.

H-4' 7.0 - 7.2 Triplet (t) ortho: 7-9

H-5' 6.7 - 6.9
Doublet of

doublets (dd)

ortho: 7-9, meta:

2-3

-NH₂ 4.0 - 5.0
Broad singlet (br

s)
-

Chemical shift

can vary with

concentration

and solvent.

-CH₃ (acetyl) 2.5 - 2.7 Singlet (s) -

Typical range for

an acetyl methyl

group.

-CH₃ (aromatic) 2.3 - 2.5 Singlet (s) -

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

C=O 198 - 202 Carbonyl carbon, deshielded.

C-1' 120 - 125 Shielded by the amino group.

C-2' 148 - 152
Carbon bearing the amino

group.

C-3' 115 - 118 Shielded by the amino group.

C-4' 130 - 135

C-5' 118 - 122

C-6' 138 - 142
Carbon bearing the methyl

group.

-CH₃ (acetyl) 25 - 30

-CH₃ (aromatic) 20 - 25

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

N-H stretch 3300 - 3500
Medium, sharp

(doublet)
Primary amine.

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (ketone) 1660 - 1680 Strong Conjugated ketone.

C=C stretch

(aromatic)
1550 - 1620 Medium to Strong

N-H bend 1580 - 1650 Medium

C-N stretch 1250 - 1350 Medium
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Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes

[M]⁺ 149 Molecular ion peak.

[M-CH₃]⁺ 134
Loss of a methyl group from

the acetyl moiety.

[M-CO]⁺ 121 Loss of carbon monoxide.

[M-CH₃CO]⁺ 106 Loss of the acetyl group.

Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques required for

the structure elucidation of 2'-Amino-6'-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on sample concentration.

Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:
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Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, as ¹³C has low natural abundance.

Spectral width: 0 to 220 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the residual solvent peak

or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g.,

NaCl or KBr).

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of scans: 16-32.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction:

Electron Ionization (EI): Introduce a volatile sample directly or via a gas chromatograph

(GC-MS).

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol,

acetonitrile) and infuse it into the mass spectrometer.

Instrument: A mass spectrometer with high-resolution capabilities (e.g., TOF, Orbitrap) is

recommended for accurate mass determination.

Parameters (EI):

Ionization energy: 70 eV.

Mass range: 40-500 m/z.

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the

fragmentation pattern to deduce the structure of different parts of the molecule.

Visualizations
Logical Workflow for Structure Elucidation
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Caption: Workflow for the synthesis, purification, and structural elucidation of 2'-Amino-6'-

methylacetophenone.

Key Structural Features and Spectroscopic Correlations
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2'-Amino-6'-methylacetophenone Structure

Spectroscopic Evidence

¹H NMR:
- Aromatic protons (dd, t, dd)

- NH₂ (br s)
- Acetyl CH₃ (s)

- Aromatic CH₃ (s)
Proton Environment

¹³C NMR:
- C=O (~200 ppm)
- Aromatic carbons
- Aliphatic carbons

Carbon Skeleton

IR:
- N-H stretch (~3400 cm⁻¹)
- C=O stretch (~1670 cm⁻¹)

- Aromatic C=C

Functional Groups

MS:
- M⁺ at m/z 149

- Fragments at 134, 106

Molecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: Correlation of structural features of 2'-Amino-6'-methylacetophenone with expected

spectroscopic data.

To cite this document: BenchChem. [Structure Elucidation of 2'-Amino-6'-
methylacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282964#2-amino-6-methylacetophenone-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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